N-[(4-chlorophenyl)methyl]-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide
CAS No.: 1251685-03-6
Cat. No.: VC7701600
Molecular Formula: C18H20ClN3O4S
Molecular Weight: 409.89
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251685-03-6 |
|---|---|
| Molecular Formula | C18H20ClN3O4S |
| Molecular Weight | 409.89 |
| IUPAC Name | N-[(4-chlorophenyl)methyl]-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide |
| Standard InChI | InChI=1S/C18H20ClN3O4S/c19-15-5-3-14(4-6-15)11-20-17(23)13-21-12-16(7-8-18(21)24)27(25,26)22-9-1-2-10-22/h3-8,12H,1-2,9-11,13H2,(H,20,23) |
| Standard InChI Key | OOOGVTAHDNLYSG-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)Cl |
Introduction
Synthesis Pathway
The synthesis of N-[(4-chlorophenyl)methyl]-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide involves multistep organic reactions. Key steps include:
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Formation of the Dihydropyridine Core:
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A Hantzsch dihydropyridine synthesis approach can be employed using aldehydes, β-keto esters, and ammonia or ammonium salts.
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Introduction of the Pyrrolidine Sulfonyl Group:
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Sulfonation of pyrrolidine derivatives followed by coupling with the dihydropyridine intermediate.
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Attachment of the Chlorophenylmethyl Group:
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Nucleophilic substitution reactions using chlorobenzyl halides.
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Acetamide Functionalization:
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Final amidation reactions to introduce the acetamide group.
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Pharmacological Activity
The structural features of this compound suggest it could serve as a lead molecule in drug discovery for various therapeutic areas:
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Anticancer Activity: The sulfonamide group is known for its cytotoxic properties against cancer cells.
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Calcium Channel Modulation: The dihydropyridine core is structurally similar to that of known calcium channel blockers like nifedipine.
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Anti-inflammatory Potential: Sulfonamides and acetamides are often associated with anti-inflammatory properties.
Biological Studies
Further studies such as molecular docking and in vitro assays are necessary to evaluate:
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Binding affinity to specific protein targets.
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Cytotoxicity against cancer cell lines.
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Enzyme inhibition potential (e.g., kinases or oxidoreductases).
Analytical Characterization
To confirm the structure and purity of the compound, the following techniques are recommended:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Structural elucidation (¹H, ¹³C) |
| Mass Spectrometry | Molecular weight confirmation |
| IR Spectroscopy | Functional group identification |
| Elemental Analysis | Empirical formula verification |
Research Findings
Although specific studies on this compound are not yet widely reported, related compounds with similar scaffolds have demonstrated significant biological activities:
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